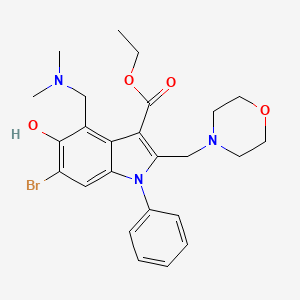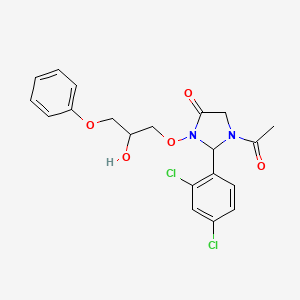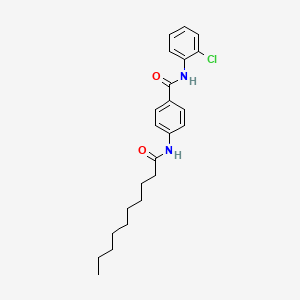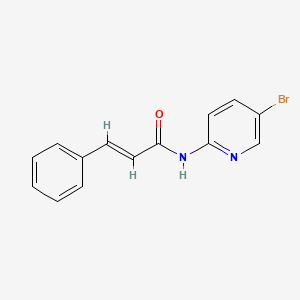
6-Bromo-4-dimethylaminomethyl-5-hydroxy-2-morpholin-4-ylmethyl-1-phenyl-1H-indole-3-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex heterocyclic molecule with a long name, but let’s break it down. It belongs to the indole family, which is a significant class of heterocyclic compounds found in natural products, drugs, and synthetic molecules. Indoles play essential roles in cell biology and have attracted attention due to their diverse biological activities .
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common method for constructing indoles is the Fischer indole synthesis . specific details for this particular compound may not be readily available due to its complexity.
Reaction Conditions::Fischer indole synthesis: Typically involves the reaction of a ketone (such as cyclohexanone) with a primary amine (e.g., phenylhydrazine) in the presence of an acid catalyst (e.g., methanesulfonic acid) under reflux conditions.
Industrial Production:: Unfortunately, information on industrial-scale production methods for this compound is scarce.
Chemical Reactions Analysis
Reactions::
Oxidation: Indoles can undergo oxidation reactions, leading to various functionalized derivatives.
Reduction: Reduction of indoles can yield dihydroindoles or tetrahydroindoles.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or other positions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications. For example, indole ring functionalization often involves reagents like halogens, Lewis acids, or organometallic compounds.
Major Products:: The major products depend on the specific reaction and substituents. For instance, bromination could yield 6-bromoindole derivatives.
Scientific Research Applications
Chemistry::
Building Blocks: Indoles serve as versatile building blocks in organic synthesis.
Medicinal Chemistry: Researchers explore indole derivatives for drug development due to their diverse pharmacological activities.
Anticancer Properties: Some indole derivatives exhibit anticancer effects by targeting specific cellular pathways.
Neuroprotective Effects: Indoles may protect neurons and modulate neurotransmitter systems.
Dyes and Pigments: Indole-based dyes find applications in the textile industry.
Agrochemicals: Some indole derivatives are used as plant growth regulators.
Mechanism of Action
The specific mechanism of action for this compound would require detailed studies. Generally, indoles interact with cellular receptors, enzymes, or signaling pathways, affecting cellular processes.
Comparison with Similar Compounds
While I don’t have information on exact similar compounds, indoles share structural features with other heterocyclic molecules. Their uniqueness lies in the specific substituents and functional groups attached to the indole core.
Properties
Molecular Formula |
C25H30BrN3O4 |
|---|---|
Molecular Weight |
516.4 g/mol |
IUPAC Name |
ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-2-(morpholin-4-ylmethyl)-1-phenylindole-3-carboxylate |
InChI |
InChI=1S/C25H30BrN3O4/c1-4-33-25(31)23-21(16-28-10-12-32-13-11-28)29(17-8-6-5-7-9-17)20-14-19(26)24(30)18(22(20)23)15-27(2)3/h5-9,14,30H,4,10-13,15-16H2,1-3H3 |
InChI Key |
BFIKLHXDWFMYBY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O)Br)C3=CC=CC=C3)CN4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B11541202.png)

![2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11541214.png)

![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-hydroxy-4-iodobenzohydrazide](/img/structure/B11541219.png)
![N'-[(4-nitrophenyl)carbonyl]-2-[4-({2-[(4-nitrophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbohydrazide](/img/structure/B11541224.png)
![N-({N'-[(E)-(5-Hydroxy-2-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide](/img/structure/B11541229.png)
![2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B11541254.png)
![2-(2,6-dimethylphenoxy)-N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11541258.png)
![5-amino-3-{(Z)-2-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]-1-cyanoethenyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B11541263.png)
![2-(4-Bromobenzoyloxy)-4-[(E)-{[(3-nitrophenyl)formamido]imino}methyl]phenyl 4-bromobenzoate](/img/structure/B11541270.png)
![4-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide](/img/structure/B11541271.png)

![4-bromo-2-chloro-6-[(E)-{[2-hydroxy-5-(pentan-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11541282.png)
